Superior Catalytic Activity of Pd(nbd)Cl₂ Over Pd(COD)Cl₂ and PdCl₂ in Aerobic Kinetic Resolution
In a direct head-to-head comparison of various palladium sources for the aerobic kinetic resolution of a secondary alcohol, Dichloro(norbornadiene)palladium(II) (Pd(nbd)Cl₂) demonstrated a significantly higher conversion rate than its closest analog, Pd(COD)Cl₂, and a far superior conversion compared to the simple salt PdCl₂ [1]. The data quantifies the specific advantage conferred by the norbornadiene ligand over the cyclooctadiene (COD) ligand and highlights the inadequacy of a simple palladium chloride salt.
| Evidence Dimension | Conversion Rate in Aerobic Kinetic Resolution |
|---|---|
| Target Compound Data | 68% conversion |
| Comparator Or Baseline | Pd(COD)Cl₂: 30% conversion; PdCl₂: 2% conversion; Pd(CH₃CN)₂Cl₂: 53% conversion |
| Quantified Difference | 2.3-fold higher conversion than Pd(COD)Cl₂; 34-fold higher conversion than PdCl₂; 1.3-fold higher conversion than Pd(CH₃CN)₂Cl₂ |
| Conditions | 10 mol% Pd source, 40 mol% (−)-sparteine, 500 mg/mmol MS3Å, 1 atm O₂, toluene (0.1 M), 80 °C, 36 h [1]. |
Why This Matters
This data provides a clear, quantifiable justification for selecting Pd(nbd)Cl₂ over its direct analogs to maximize reaction conversion in specific catalytic applications, directly impacting process yield and efficiency.
- [1] Mueller, J. A., Cowell, A., Chandler, B. D., & Sigman, M. S. (2008). Improved Catalyst Design for the Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series. Angewandte Chemie International Edition, 47(34), 6367–6370. Table 6. View Source
